molecular formula C24H32N4O3 B2760452 N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898432-07-0

N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2760452
CAS No.: 898432-07-0
M. Wt: 424.545
InChI Key: XCSUSPVQMGGGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research on phenylpiperazine derivatives, which share structural similarities with the specified compound, has shown significant antidepressant-like and anxiolytic-like effects in animal models. One study highlighted the pharmacological properties of phenylpiperazine derivatives, demonstrating their high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, as well as full antagonism at 5-HT1A and 5-HT7 receptors. These compounds showed potent antidepressant-like activity in the forced swim test (FST) in mice and rats, and anxiolytic-like properties in the four-plate test and elevated plus maze test, suggesting their involvement in the serotonergic system, particularly through the 5-HT1A receptor (Pytka et al., 2015).

Fluorescent Probes for Metal Ions and Amino Acids

Another application involves the development of fluorescent probes based on polythiophene derivatives for the detection of metal ions such as Cu2+ and Hg2+ in aqueous solutions. These probes, which include structures akin to the specified compound, exhibit high selectivity and sensitivity, leveraging electrostatic effects and complexation mechanisms for metal ion detection. The P1–Cu2+ system, for instance, has been employed as a turn-on fluorescence probe for the label-free detection of amino acids, highlighting the compound's utility in environmental monitoring and biochemical analysis (Guo et al., 2014).

Supramolecular Chemistry

In the realm of supramolecular chemistry, certain N-aryl-substituted 3-hydroxypyridin-4-ones, related in structure to the target compound, have been studied for their molecular structures and hydrogen-bonded dimeric pairs. This research provides insights into the hydrogen bonding and molecular interactions that could be relevant for designing more complex molecular systems and materials (Burgess et al., 1998).

Corrosion Inhibition

The inhibitory effect of bipyrazole compounds, which share functional groups with the chemical of interest, on the corrosion of pure iron in acidic media has been studied. These compounds demonstrate efficient inhibition, which could be of interest in the development of new corrosion inhibitors for industrial applications. The inhibition efficiency of these compounds was shown to increase with concentration, suggesting their potential utility in protecting metal surfaces against corrosion (Chetouani et al., 2005).

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-17-5-8-20(15-18(17)2)26-24(30)23(29)25-16-22(28-13-11-27(3)12-14-28)19-6-9-21(31-4)10-7-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSUSPVQMGGGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.